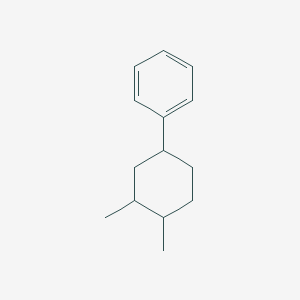

(3,4-Dimethylcyclohexyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

136986-52-2 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

(3,4-dimethylcyclohexyl)benzene |

InChI |

InChI=1S/C14H20/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 |

InChI Key |

PISLIQWUDONWNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3,4 Dimethylcyclohexyl Benzene and Analogues

Total Synthesis Approaches for the (3,4-Dimethylcyclohexyl)benzene Core Structure

The construction of the fundamental this compound framework can be achieved through several synthetic pathways. These routes often involve the formation of the cyclohexane (B81311) ring followed by or concurrent with the attachment of the benzene (B151609) moiety.

Classical Organic Synthesis Strategies

Classical approaches to the synthesis of the this compound core often rely on well-established reactions in organic chemistry.

One prominent method is the Friedel-Crafts alkylation . organic-chemistry.orgmt.comnumberanalytics.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgnih.gov For the synthesis of this compound, benzene can be alkylated with a suitable 3,4-dimethylcyclohexyl halide. However, a significant drawback of this method is the potential for carbocation rearrangements, which can lead to a mixture of products. mt.com Additionally, the alkylated product is often more reactive than the starting material, leading to polyalkylation. libretexts.org

Another classical and powerful tool for the formation of six-membered rings is the Diels-Alder reaction . wikipedia.orgwvu.edulibretexts.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne) provides a reliable method to form a substituted cyclohexene (B86901) ring with good stereochemical control. wikipedia.orgwvu.edu For the synthesis of a precursor to this compound, a diene such as 2,3-dimethyl-1,3-butadiene (B165502) could react with a suitable dienophile. The resulting cyclohexene derivative can then be aromatized or the double bond can be hydrogenated to yield the final saturated cyclohexane ring. The reaction often works best when the dienophile has an electron-withdrawing group. wvu.edulibretexts.org

Subsequent catalytic hydrogenation of the cyclohexene ring is a common final step. google.com This reaction typically employs catalysts such as platinum, palladium, or nickel to add hydrogen across the double bond, resulting in the saturated cyclohexane ring. google.com

A multi-step sequence starting from 3-hydroxyacetophenone has also been described. This involves benzylation, a Grignard reaction with n-hexylmagnesium bromide, followed by chlorination and methylation to achieve the desired structure.

Modern Convergent and Divergent Synthetic Routes

Modern synthetic strategies often employ more sophisticated approaches to improve efficiency and selectivity.

Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final steps. For this compound, this could involve the separate synthesis of a functionalized 3,4-dimethylcyclohexane unit and a functionalized benzene derivative, followed by a cross-coupling reaction. This approach can be more efficient for complex molecules. A rapid convergent/divergent method for synthesizing oligoaryls with alternating benzene-furan rings has been developed using the annulation of a propargylic dithioacetal and an aldehyde. nih.gov

Divergent synthesis , on the other hand, starts from a common core structure that is progressively diversified to create a library of related compounds. wikipedia.org Starting with a central molecular core, successive generations of building blocks are added. wikipedia.org This strategy is particularly useful for exploring structure-activity relationships by generating a wide range of analogues from a common intermediate.

Derivatization and Functionalization Strategies on the Dimethylcyclohexylbenzene Scaffold

Once the core this compound structure is obtained, it can be further modified to introduce various functional groups at specific positions.

Regioselective Functionalization Techniques

Achieving regioselectivity—the control of where a functional group is introduced on a molecule—is a key challenge in organic synthesis. For the this compound scaffold, this involves selectively functionalizing either the benzene ring or the cyclohexane ring.

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. However, in the case of aryl azoles, the competitive metalation of the more acidic heterocycle presents a challenge. nih.gov The use of sterically hindered metal-amide bases, such as magnesium- and zinc-derived TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), in non-coordinating hydrocarbon solvents can favor the desired ortho-metalation of the aryl ring. nih.gov

Stereoselective Synthetic Pathways to Isomeric Forms

The 3,4-dimethylcyclohexyl moiety contains two stereocenters, leading to the possibility of different stereoisomers (cis and trans). The synthesis of specific isomers requires stereoselective methods.

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org This allows for the synthesis of specific diastereomers of the cyclohexene precursor, which can then be carried through to the final product.

Catalytic hydrogenation can also exhibit stereoselectivity. For instance, the hydrogenation of arylphosphines using niobium aryloxide systems has been shown to proceed in a predominantly all-cis fashion. purdue.edu The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation of the cyclohexene ring, allowing for the selective formation of either the cis or trans isomer of this compound. The thermal rearrangement of hexa-1,5-diyne can produce 3,4-dimethylenecyclobutene, which can then be thermally rearranged to benzene. researchgate.net

Catalytic Systems in the Synthesis of Arylcyclohexyl Compounds

Catalysis plays a pivotal role in the synthesis of arylcyclohexyl compounds, offering efficient and selective routes to these molecules.

Lewis acid catalysts , such as AlCl₃ and FeCl₃, are fundamental to Friedel-Crafts alkylation reactions for attaching alkyl groups to aromatic rings. organic-chemistry.orgnih.gov

Hydrogenation catalysts are essential for the saturation of aromatic rings or cyclohexene intermediates. google.com A variety of metals, including platinum, palladium, nickel, and rhodium, are effective for this transformation. google.comgoogle.com For example, the hydrogenation of benzene to cyclohexane can be carried out using Group VIII metal catalysts. google.com Niobium aryloxide systems have also been developed for the homogeneous hydrogenation of arylphosphines to their cyclohexylphosphine (B1595701) counterparts. purdue.edu

Palladium catalysts are widely used in cross-coupling reactions, which are a powerful tool for forming carbon-carbon bonds. These reactions can be used to couple a pre-formed dimethylcyclohexyl unit with a benzene derivative.

The development of novel catalytic systems continues to be an active area of research, with the aim of improving reaction efficiency, selectivity, and sustainability. For instance, a copper-catalyzed system has been shown to be very active for the synthesis of aryl sulfides. sigmaaldrich.com Furthermore, the catalytic oxidation of cyclohexylbenzene (B7769038) using N-hydroxyphthalimide (NHPI) as a catalyst can produce cyclohexanone (B45756) and phenol (B47542). researchgate.net

Interactive Data Table: Synthetic Reactions for Arylcyclohexyl Compounds

| Reaction Type | Reagents/Catalysts | Key Features |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃, FeCl₃) | Forms C-C bond between aromatic ring and alkyl group. Can suffer from rearrangements and polyalkylation. organic-chemistry.orgmt.comlibretexts.org |

| Diels-Alder Reaction | Conjugated diene, Dienophile | Forms a six-membered ring (cyclohexene derivative) in a stereospecific manner. wikipedia.orglibretexts.org |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Reduces double bonds in aromatic or cyclohexene rings to form saturated cyclohexanes. google.com |

| Directed ortho-Metalation | Sterically hindered metal-amide base (e.g., TMP-bases) | Allows for regioselective functionalization of the aromatic ring. nih.gov |

Electrophilic Aromatic Substitution Catalysis

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for attaching substituents to an aromatic ring. byjus.com In the context of synthesizing cyclohexylbenzene derivatives, this typically involves the Friedel-Crafts alkylation of a benzene ring with a cyclohexyl-containing electrophile.

The general mechanism proceeds in two main steps. Initially, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com In the second step, a weak base removes a proton from the arenium ion, restoring the ring's aromaticity and resulting in the substituted product. byjus.com

For the synthesis of compounds like this compound, a common approach is the alkylation of benzene with a corresponding cyclohexene derivative, such as 3,4-dimethylcyclohexene, in the presence of a catalyst. Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄) are traditionally used to generate the necessary electrophile from the alkene or an alcohol precursor. uci.edutotal-synthesis.com

A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity, especially when using substituted benzenes. The existing substituents on the benzene ring direct the incoming electrophile to specific positions (ortho, meta, or para). libretexts.orgyoutube.com For instance, alkyl groups are activating and ortho-, para-directing, while deactivating groups like nitro (-NO₂) or sulfonic acid (-SO₃H) are meta-directing. libretexts.orgyoutube.com Another common issue is polyalkylation, where the newly formed alkylbenzene product is more reactive than the starting material, leading to multiple substitutions. uci.edu

Modern catalysts, such as certain zeolites (e.g., MCM-22, FAU-type), have been developed to improve selectivity and yield in the alkylation of benzene with cyclohexene to produce cyclohexylbenzene. google.comgoogle.com These solid acid catalysts offer advantages in terms of handling, recyclability, and minimizing waste compared to traditional homogeneous catalysts.

Metal-Catalyzed Coupling and Hydrogenation Reactions

Transition metal catalysis provides powerful and versatile methods for constructing the carbon-carbon bond between the aromatic and cycloalkane moieties and for the selective reduction of aromatic precursors.

Cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions, are cornerstone methods for forming C-C bonds in modern organic synthesis. uni-muenchen.deyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. youtube.comnih.gov For synthesizing cyclohexylbenzene analogues, a Negishi coupling, for example, could involve the reaction of a cyclohexylzinc reagent with a bromobenzene (B47551) derivative, catalyzed by a palladium complex. uni-muenchen.de These methods are valued for their high functional group tolerance and mild reaction conditions. uni-muenchen.deyoutube.com

Catalytic hydrogenation is a key method for preparing cyclohexylbenzenes from aromatic precursors like biphenyl (B1667301) derivatives. This approach involves the selective reduction of one of the two aromatic rings of a biphenyl compound. The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired partially hydrogenated product, avoiding over-reduction to dicyclohexylbenzene. cjcatal.com

Palladium (Pd) and Platinum (Pt) catalysts supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or zeolites are commonly employed. cjcatal.comgoogle.com For instance, the hydrogenation of 3,4-dimethylbiphenyl (B1359905) over a Pd/C catalyst can yield this compound. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize the conversion of the starting material and the selectivity for the desired product. cjcatal.com

| Starting Material | Catalyst | Conditions | Conversion (%) | Selectivity for Cyclohexylbenzene (%) | Reference |

|---|---|---|---|---|---|

| Biphenyl | 0.2 wt% Pt on Alumina | Toluene solvent, 250-350°C, 1-50 kg/cm² H₂ | >90 | High | google.com |

| Benzene | Pd/Hβ binary catalyst | 200°C, 3 h, 2.5 MPa H₂ | 24.3 | 88.0 | cjcatal.com |

| 3,4-Dimethylbiphenyl | Pd/C | 70–75°C, 4.2–7.5 bar H₂ | >90 | Not specified | |

| Benzene | Ru and Pd on Zeolite | 190°C, 3 h, 2.5 MPa H₂ | 38.4 | 72.8 | researchgate.net |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful strategies in organic synthesis, offering greener and more selective alternatives to traditional methods.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. researchgate.net These catalysts can promote reactions with high stereoselectivity, which is crucial for the synthesis of chiral molecules. For example, a proline-catalyzed direct asymmetric aldol (B89426) reaction between cyclohexanone and ethyl phenylglyoxylate (B1224774) has been used to construct a key tetrasubstituted carbon center, demonstrating a pathway to chiral 2-cyclohexyl-2-phenyl substituted scaffolds. nih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, are a hallmark of organocatalysis and have been applied to the synthesis of complex bicyclic systems. researchgate.netrsc.orgorganic-chemistry.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. utdallas.edu This approach is attractive due to the exceptional selectivity (chemo-, regio-, and stereoselectivity) that enzymes can achieve under mild, environmentally benign conditions. While direct biocatalytic synthesis of this compound is not widely reported, the principles have been demonstrated in related transformations. For instance, engineered enzymes, such as myoglobin-based catalysts, have been developed for the highly stereoselective synthesis of complex structures like fluorinated cyclopropanes. utdallas.edunih.gov Such advancements highlight the potential for developing future biocatalytic routes towards specifically substituted cyclohexylbenzene derivatives.

Iii. Stereochemical and Conformational Analysis

Chirality and Isomerism of (3,4-Dimethylcyclohexyl)benzene

The presence of two methyl groups on the cyclohexane (B81311) ring at positions 3 and 4 introduces chirality to the molecule. The carbon atoms at these positions (C3 and C4) are potential stereocenters, leading to the possibility of multiple stereoisomers.

This compound can exist as both diastereomers and enantiomers. The relative orientation of the two methyl groups determines whether the isomer is cis or trans.

cis Isomer: In the cis isomer, the two methyl groups are on the same side of the cyclohexane ring. This isomer has a plane of symmetry that bisects the C1-C2 and C5-C6 bonds, rendering it achiral and, therefore, a meso compound. It does not have an enantiomer.

trans Isomer: In the trans isomer, the two methyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, which are enantiomers. These are designated as (3R,4R) and (3S,4S).

The relationship between the different stereoisomers of this compound is summarized in the table below.

| Isomer | Relationship to (cis)-3,4-Dimethylcyclohexyl)benzene | Relationship to (3R,4R)-Dimethylcyclohexyl)benzene |

| cis | Identical | Diastereomer |

| (3R,4R)-trans | Diastereomer | Identical |

| (3S,4S)-trans | Diastereomer | Enantiomer |

Table 1: Stereochemical Relationships of this compound Isomers

The absolute and relative configurations of the stereoisomers of this compound can be determined using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for determining the relative configuration (cis or trans) of disubstituted cyclohexanes. nih.gov The coupling constants (³J) between vicinal protons on the cyclohexane ring are particularly informative. The magnitude of the coupling constant is dependent on the dihedral angle between the protons, as described by the Karplus equation.

Axial-Axial Coupling (³J_ax,ax_): Typically large, in the range of 8-13 Hz.

Axial-Equatorial Coupling (³J_ax,eq_): Smaller, in the range of 2-5 Hz.

Equatorial-Equatorial Coupling (³J_eq,eq_): Also small, in the range of 2-5 Hz.

By analyzing the coupling patterns of the protons on C3 and C4, and their adjacent protons, the relative orientation of the methyl groups can be deduced. For example, in a rigid chair conformation, a large coupling constant between H3 and H4 would suggest a diaxial relationship, which is characteristic of the trans isomer in one of its chair conformations.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers.

Conformational Dynamics of the Cyclohexyl Moiety

The cyclohexane ring in this compound is not static but undergoes rapid chair-chair interconversion (ring flipping) at room temperature. The presence of the bulky phenyl group and the two methyl groups influences the equilibrium between the two possible chair conformations for each isomer.

For a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org In this compound, the conformational preference is determined by the interplay of the steric demands of all three substituents.

trans-Isomer: The trans-isomer also exists as a pair of interconverting chair conformations. In one conformation, both methyl groups can be in equatorial positions, while in the other, they are both in axial positions. The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org The phenyl group will also adopt the more stable equatorial position.

The following table provides a qualitative summary of the expected conformational preferences.

| Isomer | More Stable Chair Conformation | Less Stable Chair Conformation |

| cis | One methyl axial, one methyl equatorial, phenyl equatorial | One methyl equatorial, one methyl axial, phenyl axial |

| trans | Both methyls equatorial, phenyl equatorial | Both methyls axial, phenyl axial |

Table 2: Conformational Preferences of this compound Isomers

Impact of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound is expected to have a significant impact on its reactivity and the stereoselectivity of its reactions. The accessibility of reactive sites and the stability of transition states can be influenced by the spatial arrangement of the substituents.

For reactions involving the cyclohexane ring, the cis and trans isomers will likely exhibit different reaction rates and product distributions. For example, in an elimination reaction, the requirement for an anti-periplanar arrangement of the leaving group and a proton can be met in different ways for the cis and trans isomers, leading to different olefin products.

Similarly, reactions involving the phenyl group can be affected by the stereochemistry of the cyclohexyl ring. The bulky cyclohexyl group can sterically hinder the approach of reagents to the ortho positions of the benzene (B151609) ring. The extent of this steric hindrance will depend on the conformation of the cyclohexane ring and the relative orientation of the methyl groups. For instance, a conformation where the cyclohexyl ring presents a larger profile to one side of the benzene ring could lead to regioselective substitution on the less hindered side.

Iv. Reaction Mechanisms and Reactivity Profiles

Investigations into Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of (3,4-Dimethylcyclohexyl)benzene is the primary site for substitution reactions. Its reactivity is significantly influenced by the attached 3,4-dimethylcyclohexyl group.

Electrophilic Aromatic Substitution (EAS): The (3,4-dimethylcyclohexyl) group is an alkyl substituent. Alkyl groups are known to be electron-donating through an inductive effect, which enriches the benzene ring with electron density. libretexts.org This has two major consequences:

Activation: The increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.edulibretexts.org Consequently, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation occur at a faster rate. msu.edulibretexts.org

Directing Effects: The electron-donating nature of the alkyl group stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack. byjus.comchemistry.coach This stabilization is most effective when the attack occurs at the ortho and para positions relative to the substituent. Therefore, the (3,4-dimethylcyclohexyl) group is considered an ortho, para-director, leading predominantly to the formation of 2- and 4-substituted products. libretexts.org

The general mechanism for electrophilic aromatic substitution proceeds in two main steps msu.edubyjus.com:

Step 1 (Rate-determining): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion. msu.educhemistry.coach

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Table 1: Predicted Directing Effects of the (3,4-Dimethylcyclohexyl) Group in Electrophilic Aromatic Substitution

| Position of Attack | Relative Stability of Carbocation Intermediate | Expected Product Distribution |

| Ortho | Stabilized by electron-donating alkyl group | Major Product |

| Meta | Less stabilized compared to ortho/para | Minor Product |

| Para | Stabilized by electron-donating alkyl group | Major Product |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org Since the (3,4-dimethylcyclohexyl) group is electron-donating, it destabilizes this intermediate, making the ring unreactive towards nucleophiles under standard conditions. libretexts.org Reactions would necessitate extreme conditions of temperature and pressure, such as those used in the historic Dow process for phenol (B47542) production. libretexts.org

Rearrangement Reactions Involving the Cyclohexyl and Phenyl Moieties

Rearrangement reactions are common in carbocation chemistry, aimed at achieving greater stability. libretexts.org Such rearrangements can be pivotal in reactions involving this compound, particularly during its synthesis or subsequent functionalization.

Carbocation rearrangements occur when an unstable carbocation can reorganize its structure to form a more stable one. libretexts.org The driving force is the move towards a more stable carbocation, following the general stability trend: tertiary > secondary > primary. masterorganicchemistry.com

In the context of this compound, carbocation rearrangements are highly relevant during Friedel-Crafts alkylation synthesis. If the alkylating agent is, for example, 3,4-dimethylcyclohexan-1-ol, protonation of the alcohol by a Lewis acid would generate a secondary carbocation on the cyclohexane (B81311) ring. This secondary carbocation could potentially rearrange to a more stable tertiary carbocation before attacking the benzene ring. msu.edu This can lead to a mixture of isomeric products where the connectivity of the cyclohexyl ring to the phenyl group differs from the starting material.

A hydride shift is a specific type of rearrangement where a hydrogen atom, along with its pair of bonding electrons (as a hydride ion, H⁻), migrates to an adjacent carbocation center. masterorganicchemistry.comyoutube.com This typically happens if the shift results in a more stable carbocation. masterorganicchemistry.com

For instance, if a secondary carbocation is formed on the cyclohexyl ring adjacent to a carbon atom bearing a hydrogen that could move to form a tertiary carbocation, a 1,2-hydride shift is highly probable. libretexts.orgyoutube.com The transition state for this process involves the hydride ion being partially bonded to both the origin and destination carbons. masterorganicchemistry.com Such shifts are extremely fast and can significantly alter the final product distribution in reactions proceeding through carbocation intermediates. libretexts.org

Table 2: Plausibility of Hydride Shifts in a Hypothetical 3,4-Dimethylcyclohexyl Cation

| Initial Carbocation | Potential Rearrangement | Final Carbocation | Driving Force |

| Secondary (e.g., at C-1) | 1,2-Hydride Shift from C-4 | Tertiary (at C-4) | Increased Stability (Secondary → Tertiary) |

| Secondary (e.g., at C-2) | 1,2-Hydride Shift from C-3 | Tertiary (at C-3) | Increased Stability (Secondary → Tertiary) |

Mechanistic Elucidation via Isotopic Labeling and Kinetic Studies

To unambiguously determine reaction mechanisms, chemists employ advanced analytical techniques.

Isotopic Labeling: This powerful technique involves replacing an atom in the reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). By tracking the position of the isotope in the products, one can trace the pathways of atoms and groups during the reaction. msu.edu For example, to confirm a suspected hydride shift in a rearrangement of the cyclohexyl group, one could specifically label the migrating hydrogen with deuterium. The location of the deuterium in the final product would provide direct evidence for or against the proposed shift mechanism.

Kinetic Studies: Measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature) provides crucial information about the rate-determining step of the mechanism. For electrophilic substitution on this compound, kinetic studies would demonstrate a rate increase compared to benzene, quantifying the activating effect of the alkyl substituent. Furthermore, comparing the rates of substitution at the ortho, para, and meta positions helps to build a detailed energy profile of the reaction pathway. msu.edu

Computational Approaches to Reaction Mechanism Prediction

Modern computational chemistry provides powerful tools for predicting and understanding reaction mechanisms at a molecular level.

Density Functional Theory (DFT): Methods like DFT are widely used to model chemical reactions. nih.govnih.gov For this compound, calculations can be performed to:

Determine the geometries and energies of reactants, transition states, and products. nih.gov

Calculate the activation energy barriers for different reaction pathways (e.g., attack at ortho vs. meta vs. para positions), which helps predict the regioselectivity of a reaction. nih.gov

Model the structures and relative stabilities of potential carbocation intermediates, predicting the likelihood of rearrangements like hydride or alkyl shifts. nih.gov

Simulate reaction dynamics to understand the lifetime of transient species like carbocations. nih.gov

Computational studies on similar systems, such as the nitration of substituted benzenes, have shown that these methods can accurately reproduce experimental observations, like the ortho/para directing effect of activating groups. nih.gov Such approaches are invaluable for predicting the reactivity of complex molecules like this compound where experimental studies may be intricate.

V. Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (3,4-Dimethylcyclohexyl)benzene, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. It is particularly powerful for distinguishing between the cis and trans isomers, which exhibit subtle but distinct spectral differences.

In ¹H NMR spectroscopy , the signals for the aromatic protons of the benzene (B151609) ring typically appear in the region of 7.1-7.3 ppm. The protons on the cyclohexyl ring and the methyl groups are observed in the upfield region, generally between 0.8 and 2.5 ppm. libretexts.org The key to isomer differentiation lies in the chemical shifts and coupling constants of the methine protons on the cyclohexane (B81311) ring (at positions 1, 3, and 4) and the methyl protons. nih.gov The spatial orientation of the substituents (phenyl and two methyl groups) influences the magnetic shielding of nearby protons, leading to different chemical shifts for the axial and equatorial positions. rsc.org For instance, an axial proton is typically more shielded and appears at a lower chemical shift (further upfield) compared to its equatorial counterpart. The coupling constants (³J(H,H)) are also diagnostic, as they depend on the dihedral angle between adjacent protons, which differs significantly between the chair conformations of the cis and trans isomers. nih.gov

¹³C NMR spectroscopy offers a complementary and often more direct method for isomer assignment. libretexts.org The chemical shifts of the carbon atoms in the cyclohexane ring are highly sensitive to the stereochemistry of the substituents. researchgate.net The γ-gauche effect is particularly useful, where a carbon atom experiences shielding (an upfield shift in its resonance) when it is in a gauche (staggered) orientation with a substituent three bonds away. This effect is more pronounced for axial substituents compared to equatorial ones. researchgate.net Therefore, the carbon signals of the cyclohexane ring and the methyl groups will have distinct chemical shifts for the cis and trans isomers. bohrium.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals and confirm the connectivity and stereochemistry. nih.govrsc.org

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | 7.1 - 7.3 | 125 - 129 | Multiplet pattern depends on substitution. |

| Aromatic Quaternary Carbon (C-ipso) | - | 145 - 148 | Low intensity signal. |

| Cyclohexyl Methine Proton (CH-Ph) | ~2.4 - 2.6 | ~44 - 48 | Position and multiplicity differ between isomers. |

| Cyclohexyl Protons (CH, CH₂) | 1.0 - 1.9 | 30 - 40 | Complex overlapping multiplets. |

| Methyl Protons (CH₃) | 0.8 - 1.2 | 19 - 23 | Distinct signals for cis and trans isomers. |

Note: These are estimated values based on typical shifts for substituted cyclohexylbenzenes. Actual values can vary with solvent and specific isomer conformation.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the molecular formula of this compound. When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (188.32 g/mol ).

The fragmentation pattern observed in the mass spectrum provides structural information that corroborates the identity of the compound. Key fragmentation pathways for alkyl-substituted cyclohexylbenzenes include:

Loss of the alkyl side chain: Cleavage of the bond between the benzene ring and the cyclohexyl group can occur.

Benzylic cleavage: The most common fragmentation for similar compounds like dimethylbenzene involves the loss of a methyl group (M-15) to form a stable tropylium-like ion (m/z 91). docbrown.info For this compound, loss of a methyl group from the molecular ion would result in a fragment at m/z 173.

Cleavage of the cyclohexyl ring: The cyclohexane ring can undergo fragmentation, leading to the loss of smaller neutral fragments like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da). researchgate.net

Formation of a phenyl cation: A fragment corresponding to the phenyl group (C₆H₅⁺) at m/z 77 is also commonly observed. docbrown.info

Analysis of the isotopic pattern of the molecular ion peak, specifically the M+1 peak arising from the natural abundance of ¹³C, can further support the determination of the number of carbon atoms in the molecule. docbrown.info High-resolution mass spectrometry (HRMS) can determine the m/z value with very high precision, allowing for the unambiguous calculation of the elemental composition.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Formation Pathway |

|---|---|---|

| 188 | [C₁₄H₂₀]⁺• | Molecular Ion (M⁺•) |

| 173 | [C₁₃H₁₇]⁺ | Loss of a methyl radical (•CH₃) |

| 105 | [C₈H₉]⁺ | Cleavage of the cyclohexyl ring |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and cleavage |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the cis and trans isomers of this compound and for assessing the purity of a sample.

Gas Chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility. mdpi.com The separation of isomers is typically achieved using a high-resolution capillary column. vurup.sk The choice of the stationary phase is critical for resolving the diastereomers. researchgate.net Nonpolar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5MS), separate compounds primarily based on differences in their boiling points. More polar or specialized stationary phases, including those with liquid crystalline properties or cyclodextrin (B1172386) derivatives, can offer enhanced selectivity based on subtle differences in the isomers' shape and dipole moment, often providing superior separation. vurup.skresearchgate.net The elution order of the cis and trans isomers depends on the specific column and conditions used. researchgate.net

When coupled with a mass spectrometer (GC-MS), this method provides a powerful analytical combination. GC separates the components of a mixture, and MS provides mass spectra for each component, allowing for their positive identification. nih.govnih.gov This is the standard method for analyzing complex hydrocarbon mixtures.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly in a reversed-phase mode with a C18 column. However, given the nonpolar nature of the compound, achieving good separation from nonpolar solvents can be challenging. Normal-phase HPLC might offer an alternative for isomer separation. The use of an ultraviolet (UV) detector is effective, as the benzene ring absorbs UV light.

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise measurements of bond lengths, bond angles, and absolute configuration. rigaku.comnih.gov The technique requires a single, well-ordered crystal of the compound. nih.gov The crystal diffracts a beam of X-rays into a unique pattern, which can be mathematically analyzed to build a 3D model of the electron density and, thus, the arrangement of atoms in the crystal lattice. libretexts.org

For this compound, which is a liquid at room temperature, obtaining a suitable crystal would require low-temperature crystallization techniques. ox.ac.uk If a single crystal of either the cis or trans isomer could be grown, X-ray diffraction analysis would provide an unambiguous determination of its stereochemistry. It would definitively show the relative positions of the methyl groups and the phenyl group on the cyclohexane ring. Furthermore, it would reveal the preferred conformation (e.g., chair, boat, or twist-boat) of the cyclohexyl ring in the solid state and the precise orientation of the axial and equatorial substituents. uu.nl

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and geometric parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying medium to large organic molecules. For (3,4-Dimethylcyclohexyl)benzene, DFT calculations are used to predict a variety of properties.

Key Applications:

Geometric Optimization: DFT methods, such as those using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311+G(d,p), can accurately determine the most stable three-dimensional structure of the molecule. globalresearchonline.net This includes predicting bond lengths, bond angles, and dihedral angles.

Energetics: These calculations can determine the ground-state energy of the molecule and the relative energies of different isomers and conformers. The chemical potential, derived from DFT, can indicate the stability of the molecule; a negative value suggests the compound will not spontaneously decompose. globalresearchonline.net

Electronic Properties: DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. globalresearchonline.netresearchgate.net

Reactivity Descriptors: Based on the electronic density, local reactivity descriptors like Fukui functions and molecular electrostatic potential (MEP) maps can be generated. researchgate.net An MEP map visualizes the electron density on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). globalresearchonline.netresearchgate.net

Table 1: Typical Properties of Benzene (B151609) Derivatives Calculated Using DFT

| Property Calculated | Significance | Typical Method/Basis Set |

| Optimized Geometry | Provides precise bond lengths and angles for the most stable structure. | B3LYP/6-31G(d,p) |

| HOMO/LUMO Energies | Determine the molecule's ability to donate or accept electrons and its overall reactivity. | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | Indicates chemical stability; a larger gap suggests lower reactivity. | B3LYP/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor areas to predict sites for electrophilic and nucleophilic attack. | B3LYP/6-31G(d,p) |

| Torsional Barriers | Calculates the energy required to rotate subgroups, such as the cyclohexyl ring relative to the benzene ring. | B3LYP/6-311+G(d,p) |

While DFT is widely used, ab initio and post-Hartree-Fock methods offer higher levels of theory that can provide more accurate results, albeit at a greater computational expense. These methods are often used to benchmark DFT results or for systems where electron correlation effects are particularly complex.

Key Methods:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common post-Hartree-Fock methods to include electron correlation. It can be used to obtain highly accurate geometries and interaction energies. In studies of benzene and its derivatives, pseudo-natural orbitals obtained from MP2 calculations have been used as a basis for more advanced computations. rsc.org

Configuration Interaction (CI) and Coupled Cluster (CC): Methods like Configuration Interaction with Singles and Doubles (CISD) and Coupled Cluster theory provide even more accurate handling of electron correlation. rsc.org They are considered the "gold standard" for many applications but are computationally intensive, limiting their use to smaller systems or for single-point energy calculations on geometries optimized with less expensive methods. These methods are essential for accurately calculating excited state energies. rsc.orgarxiv.org

These high-level calculations are valuable for validating the results from more routine DFT methods and for investigating specific electronic phenomena where DFT might be less reliable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane like the 3,4-dimethylcyclohexyl group, both cis and trans isomers exist, each with two interconverting chair conformers. The stability of each conformer is determined by the steric strain arising from axial substituents, particularly 1,3-diaxial interactions.

Trans-1,4-dimethylcyclohexane Analogy: In the most stable chair form, bulky substituents prefer to occupy equatorial positions to avoid steric clashes with axial hydrogens. For trans-1,4-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer.

Cis-1,3-dimethylcyclohexane Analogy: For the cis-1,3 isomer, the conformer with both methyl groups in equatorial positions is the most stable, as it avoids any 1,3-diaxial interactions. libretexts.org

This compound: The analysis involves considering the phenyl group and the two methyl groups as substituents on the cyclohexane ring. The most stable conformers will be those that place the maximum number of these groups, especially the bulky phenyl group, in equatorial positions. The relative orientation (cis or trans) of the methyl groups and the phenyl group determines the specific low-energy conformations available.

Table 2: Qualitative Conformational Analysis of this compound Isomers

| Isomer Configuration | Lowest Energy Conformer Description | Relative Stability | Key Interactions Avoided |

| cis-isomer | Chair form with phenyl group and both methyl groups in equatorial positions. | High | 1,3-Diaxial interactions |

| trans-isomer | Chair form with one substituent axial and two equatorial. | Moderate to High | Minimizes the number of axial substituents. |

The physical properties and behavior of this compound in a condensed phase are governed by its interactions with surrounding molecules.

Intermolecular Forces: As a nonpolar hydrocarbon, the dominant intermolecular forces for this compound are London dispersion forces. vaia.comvaia.com These temporary, induced-dipole attractions arise from fluctuations in the electron clouds of the molecules. The large, polarizable π-electron system of the benzene ring and the numerous C-H bonds of the entire molecule contribute to significant dispersion forces.

Solvent Effects: The choice of solvent can influence the behavior and reactivity of a solute. wikipedia.org this compound is expected to be soluble in nonpolar organic solvents (like hexane (B92381) or toluene) due to favorable dispersion force interactions. In contrast, it would be poorly soluble in polar solvents like water. Molecular dynamics (MD) simulations can be used to model how different solvent environments affect the conformational flexibility of the molecule, particularly the rotation of the cyclohexyl and phenyl groups.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves identifying and characterizing intermediates and, most importantly, transition states.

For this compound, a key class of reactions is electrophilic aromatic substitution on the benzene ring. Computational analysis can predict the most likely products and the rates of these reactions.

Pathway Mapping: Using methods like DFT, the entire reaction coordinate can be mapped. nih.gov This involves calculating the energy of the system as the reactants approach, bonds are broken and formed, and products separate.

Transition State (TS) Location: A transition state represents the highest energy point along the lowest energy reaction pathway. Locating the TS is critical for calculating the activation energy of a reaction, which determines the reaction rate. For aromatic compounds, the transition states of pericyclic reactions are often analyzed to understand whether the reaction is thermally or photochemically "allowed" or "forbidden" based on orbital symmetry rules. youtube.com

Intermediate Analysis: The reaction mechanism for electrophilic aromatic substitution on benzene involves the formation of a carbocation intermediate known as a sigma complex or arenium ion. Computational methods can determine the structure and stability of this intermediate. The directing effects of the (3,4-dimethylcyclohexyl) substituent (i.e., whether it favors substitution at the ortho, meta, or para positions) can be rationalized by comparing the stabilities of the corresponding arenium ion intermediates.

Kinetic vs. Thermodynamic Control: By calculating the activation energies for different possible pathways (e.g., ortho vs. para attack) and the relative energies of the final products, computational studies can predict whether a reaction is under kinetic control (favoring the product formed fastest) or thermodynamic control (favoring the most stable product).

Vii. Structure Activity Relationships and Emerging Applications of Derivatives

Design and Synthesis of Functionalized Derivatives

The synthesis of (3,4-dimethylcyclohexyl)benzene itself is commonly achieved through methods like Friedel-Crafts alkylation or more modern visible-light photoredox catalysis. However, the true potential of this compound lies in the functionalized derivatives that can be designed and synthesized from it. The design process often involves leveraging the existing scaffold to introduce reactive functional groups that enable further transformations or impart specific properties.

A key strategy in designing derivatives is the "reversal of polarity," where directing groups on the benzene (B151609) ring are chemically converted. masterorganicchemistry.com For instance, an alkyl group, which is an ortho-, para-director, can be oxidized to a carboxylic acid, a meta-director, using reagents like potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This allows for precise control over the substitution patterns on the aromatic ring during subsequent synthetic steps.

The synthesis of these functionalized derivatives employs a wide array of organic reactions. Electrophilic aromatic substitution can introduce nitro, halogen, or sulfonyl groups onto the benzene ring. For example, sulfonyl chloride derivatives can be prepared, which are highly reactive electrophiles useful for synthesizing sulfonamides. Other strategies involve creating derivatives for specific coupling reactions; azido-functionalized analogues, for instance, serve as building blocks in "click chemistry" for creating complex polymer or pharmaceutical intermediates.

Modern cross-coupling reactions, such as the Suzuki reaction, represent a powerful method for creating C-C bonds. researchgate.net This approach could be used to synthesize biaryl derivatives of this compound by first converting it into a boronic acid derivative. The design of more complex structures, such as those used in anti-tyrosinase agents, often involves multi-step syntheses, including Knoevenagel condensation to link the cyclohexyl-containing moiety to other heterocyclic systems. mdpi.com

Table 1: Examples of Functionalized Derivatives and Synthetic Approaches

| Derivative Class | Synthetic Precursor | Key Reaction Type | Potential Application |

|---|---|---|---|

| Nitro Derivatives | This compound | Electrophilic Aromatic Substitution | Intermediate for amines |

| Sulfonamides | This compound-sulfonyl chloride | Nucleophilic Substitution | Pharmaceutical synthesis. |

| Triazole Conjugates | Azido-(3,4-dimethylcyclohexyl)benzene | Click Chemistry | Polymer and pharmaceutical synthesis. |

| Carboxylic Acids | This compound | Benzylic Oxidation. masterorganicchemistry.com | Intermediate for esters, amides |

Application as Precursors in Advanced Organic Synthesis

The structural framework of this compound and its analogues makes them valuable precursors in multi-step synthetic pathways. The lipophilic cyclohexyl group is a feature leveraged in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs).

A prominent industrial example involving an analogue is the production of phenol (B47542) and cyclohexanone (B45756) from cyclohexylbenzene (B7769038). wikipedia.org In a process analogous to the cumene (B47948) process, cyclohexylbenzene is oxidized to its hydroperoxide, which then undergoes a Hock rearrangement to yield the two products. wikipedia.org Cyclohexanone is a critical precursor for the production of nylons. wikipedia.org

Derivatives of this compound are intermediates for a variety of functional molecules.

Sulfonyl Chlorides : These derivatives are reactive intermediates used to synthesize sulfonamides, a class of compounds with diverse applications in medicine.

Azides : Azido derivatives are key components in copper-catalyzed azide-alkyne cycloaddition (click chemistry), enabling the efficient construction of complex molecules like polymers and pharmaceutical agents.

Oxidized Derivatives : Oxidation of the benzene ring can lead to quinone-type structures. Alkyl-1,4-benzoquinones are known to be versatile precursors for synthesizing various five- and six-membered heterocycles and can act as dehydrogenating agents in other reactions. researchgate.net

The versatility of these precursors is enhanced by the ability to control reaction pathways. For instance, the reduction of a ketone on a benzene ring converts a meta-directing group into an ortho-, para-directing alkyl group, thereby guiding the position of subsequent modifications. masterorganicchemistry.com

Role in Specialized Materials and Functional Molecules

The rigid and bulky structure of this compound makes it a candidate for incorporation into specialized materials. It has been investigated as a monomer for creating high-temperature polymers, where its structural rigidity contributes to thermal stability. Furthermore, when appropriately functionalized, derivatives can serve as ligands in asymmetric catalysis, helping to enhance the enantioselectivity of cross-coupling reactions.

The core structure is also found in the design of functional molecules with specific biological targets. For example, research into tyrosinase inhibitors has explored analogues containing a cyclohexyl group attached to a thiazolidinone core. mdpi.com In these molecules, the cyclohexyl group can influence properties like lipophilicity, which affects skin penetration, and binding affinity to the enzyme's active or allosteric sites. mdpi.com

The broader family of substituted benzene derivatives is integral to the development of advanced functional materials.

Conductive Materials : Alkyl-1,4-benzoquinones, potential oxidized derivatives, are studied as electron acceptors and precursors for organic conductive materials. researchgate.net

Molecular Devices : These quinone derivatives are also explored for their potential use in molecular memory devices and light modulators. researchgate.net

Nanostructures : At the frontier of materials science, functionalized benzene rings are building blocks for synthesizing complex all-benzene multi-macrocyclic nanocarbons, such as polycatenanes, which have novel topological structures. bohrium.com

Table 2: Applications of this compound Derivatives in Materials and Molecules

| Application Area | Role of the Scaffold/Derivative | Example of Functionality |

|---|---|---|

| High-Temperature Polymers | Monomer. | Provides rigidity and thermal stability. |

| Asymmetric Catalysis | Ligand. | Enhances enantioselectivity in reactions. |

| Biologically Active Agents | Core Scaffold. mdpi.com | Influences lipophilicity and target binding. mdpi.com |

| Organic Electronics | Precursor to Quinones. researchgate.net | Acts as an electron acceptor in conductive materials. researchgate.net |

Environmental and Combustion Chemistry Implications of Analogues

While specific data on this compound is limited, the environmental behavior and combustion chemistry of its structural analogues, such as cyclohexylbenzene and other alkylated cycloalkanes, provide critical insights. As a derivative of benzene, it is important to consider its potential as a volatile organic compound (VOC), which can be released from industrial processes and contribute to air pollution. drpress.org

The combustion chemistry of alkylated cycloalkanes is relevant to their use in fuels. A comprehensive study on n-propylcyclohexane, a similar molecule, investigated its combustion kinetics over a wide range of temperatures and pressures to develop detailed chemical models. kaust.edu.sa Likewise, the enthalpies of combustion and formation have been determined for cyclohexylbenzene, providing fundamental thermodynamic data essential for understanding its behavior as a fuel component. acs.org

From an environmental perspective, benzene and its derivatives can contaminate soil and water, potentially bioaccumulating in aquatic organisms. drpress.org Functionalized analogues, such as benzoate (B1203000) esters used as plasticizers, have been identified in indoor environments, highlighting a potential human exposure pathway for structurally similar compounds. uantwerpen.be The persistence and metabolic fate of such compounds are key areas of environmental research. uantwerpen.be

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-((3,4-Dimethylcyclohexyl)Oxy)Propane-1-Sulfonyl Chloride |

| 3-Azido-2-(3,4-dimethylphenyl)cyclohexene |

| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one |

| 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione |

| Benzene |

| Potassium permanganate |

| Cyclohexylbenzene |

| Phenol |

| Cyclohexanone |

| n-propylcyclohexane |

Viii. Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthesis Routes

The pursuit of green chemistry principles in the synthesis of (3,4-Dimethylcyclohexyl)benzene is a critical area for future research. nih.gov Traditional methods, such as Friedel-Crafts alkylation, often rely on stoichiometric Lewis acids and volatile organic solvents, which pose environmental and health risks. chembam.com Future research should prioritize the development of more sustainable and efficient synthetic protocols.

One promising approach is the expanded use of visible-light photoredox catalysis . This method allows for carbon-carbon bond formation under mild conditions, significantly reducing energy consumption. amanote.com A reported protocol has demonstrated the synthesis of this compound with a 71% yield at room temperature in just three hours, utilizing a ruthenium-based photocatalyst. amanote.com Further research could focus on replacing noble metal catalysts with more abundant and less toxic alternatives.

| Photoredox Catalysis Parameters for this compound Synthesis | |

| Photocatalyst | Ru(bpy)₃Cl₂ |

| Reductant | HE iPr₂NEt·HBF₄ |

| Solvent | Tetrahydrofuran (THF) |

| Time | 3 hours |

| Yield | 71% |

| Data from a reported protocol on visible-light photoredox catalysis. amanote.com |

The exploration of biocatalysis presents another significant frontier. researchgate.net Enzyme-catalyzed reactions offer high selectivity under mild conditions, often in aqueous media, thereby minimizing waste and hazardous byproducts. amanote.comresearchgate.net Future studies could investigate the potential of engineered enzymes for the asymmetric synthesis of specific stereoisomers of this compound, a feat that is challenging to achieve through traditional chemical methods. amanote.comrsc.org

Furthermore, the adoption of flow chemistry could revolutionize the synthesis of this compound. europa.eu Continuous flow systems offer enhanced safety, scalability, and efficiency by providing superior control over reaction parameters such as temperature and mixing. europa.eu Integrating flow chemistry with other green technologies, like photocatalysis or biocatalysis, could lead to highly efficient and sustainable manufacturing processes. researchgate.net The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from biomass and have a better environmental profile than traditional solvents like dichloromethane, should also be a key consideration in developing these new synthetic routes. researchgate.netwhiterose.ac.uk

Expanding the Scope of Catalytic Transformations

Beyond its synthesis, future research should delve into expanding the repertoire of catalytic transformations for this compound. This would enable the creation of a diverse range of derivatives with potentially novel properties and applications.

A key area of interest is the catalytic C-H activation and functionalization of the benzene (B151609) ring. rsc.orgnih.gov This approach allows for the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials and thus improving atom economy. nih.gov Research could focus on developing selective catalysts, for instance, based on rhodium, ruthenium, or cobalt, for the late-stage functionalization of the this compound scaffold. rsc.org This would open doors to new derivatives that are currently difficult to access.

Moreover, exploring novel derivatization reactions is crucial. While the compound is known to undergo standard reactions like oxidation and reduction, there is a vast, unexplored chemical space. For example, developing catalytic methods for the introduction of nitrogen- or sulfur-containing functional groups could lead to new compounds with interesting biological or material properties. rsc.orgnih.gov

Future investigations could also focus on the hydroalkylation of benzene with different substituted cyclohexene (B86901) precursors using bifunctional catalysts, such as Pd/Hβ, to synthesize a library of related compounds. whiterose.ac.uk Understanding the influence of catalyst acidity and metal loading on the selectivity and yield of such reactions will be paramount. whiterose.ac.uk

Advanced Studies in Stereochemical Control and Chiral Recognition

The this compound molecule possesses multiple stereocenters, leading to the existence of several stereoisomers. libretexts.org However, the stereochemical control in its synthesis and the properties of the individual isomers are largely unexplored.

A significant challenge and a vital area for future research is the asymmetric synthesis of specific diastereomers and enantiomers of this compound. nih.govnih.gov This can be approached through the use of chiral catalysts in reactions like asymmetric transfer hydrogenation of substituted cyclohexenones, which can provide access to specific enantiomers of key intermediates. mdpi.com Organocatalysis also presents a powerful tool for the stereocontrolled synthesis of highly substituted cyclohexane (B81311) derivatives. nih.gov

Once individual stereoisomers are synthesized, chiral recognition studies will be essential to understand their distinct properties. wikipedia.org Techniques like chiral High-Performance Liquid Chromatography (HPLC) can be employed for the separation and analysis of the different enantiomers. nih.gov Investigating how the different spatial arrangements of the methyl groups on the cyclohexane ring affect the molecule's interaction with other chiral molecules or biological targets is a fundamental question that needs to be addressed. libretexts.org The resolution of racemic mixtures through the formation of diastereomeric salts with chiral resolving agents is another established technique that could be applied. wikipedia.orgresearchgate.net

Understanding the stereoisomerism of disubstituted cyclohexanes is fundamental to this endeavor. For instance, in 1,2-disubstituted cyclohexanes, the cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers. libretexts.org Similar principles apply to the 1,3- and 1,4-disubstituted analogs, influencing their conformational preferences and chirality. libretexts.orglibretexts.org

Interdisciplinary Research Integrating Computational and Experimental Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research on this compound. Future studies should increasingly adopt an interdisciplinary approach that leverages computational tools for prediction and guidance of experimental efforts.

Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, such as those involved in Friedel-Crafts alkylation or photocatalytic processes. researchgate.netrsc.org By modeling transition states and reaction pathways, researchers can better understand the factors controlling reactivity and selectivity, leading to more rational catalyst design. researchgate.netnih.gov For instance, DFT studies can help in predicting the stereoselectivity of cycloaddition reactions, which could be relevant for synthesizing precursors to this compound. chemrxiv.org

Computational catalyst design is another burgeoning field that can be applied. nih.gov By screening virtual libraries of potential catalysts and predicting their activity and selectivity, computational methods can significantly reduce the experimental effort required to discover new and improved catalytic systems. nih.govnd.edu This integrated workflow, combining computational screening with targeted experimental validation, has proven successful in various areas of catalysis. nih.govarxiv.org

Furthermore, computational tools can be employed to predict the properties of different stereoisomers of this compound and to model their interactions with other molecules, aiding in the design of chiral recognition experiments. rsc.org The development of automated workflows that integrate computational chemistry with experimental execution can further streamline the research process, enabling high-throughput screening and optimization. nd.edu

Q & A

Q. What are the optimal synthetic routes for (3,4-Dimethylcyclohexyl)benzene in laboratory settings?

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the cyclohexyl and benzene rings. X-ray crystallography provides definitive structural validation, as demonstrated for similar hydrazide derivatives with hydrogen-bonding networks . High-Performance Liquid Chromatography (HPLC) using C18 columns and UV detection at 254 nm effectively assesses purity, as outlined in USP protocols for benzaldehyde analogs . Mass spectrometry (MS) further corroborates molecular weight and fragmentation patterns.

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for evaluating decomposition temperatures and phase transitions. For example, heating rates of 10°C/min under nitrogen atmospheres can identify stability thresholds. Comparative studies should include kinetic modeling (e.g., Arrhenius plots) to predict degradation under storage conditions, referencing USP-grade assay methodologies for related aldehydes .

Advanced Research Questions

Q. What computational approaches are recommended for modeling the conformational dynamics of this compound’s cyclohexyl substituent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) accurately predict ground-state geometries and torsional barriers of the cyclohexyl group. Lattice energy calculations, combined with Hirshfeld surface analysis, elucidate packing interactions in crystalline forms, as shown in hydrazide crystal studies . Molecular dynamics simulations (MD) at 298–500 K can further explore solvent effects on substituent flexibility.

Q. How should researchers address discrepancies in reported reaction kinetics for this compound derivatives?

Contradictions in kinetic data (e.g., rate constants or activation energies) require systematic replication under controlled conditions (solvent, temperature, catalyst). Statistical tools like ANOVA or multivariate regression isolate variables affecting reproducibility. Cross-validation with isotopic labeling (e.g., deuterated solvents) or in situ monitoring (FTIR/Raman) resolves mechanistic ambiguities, as emphasized in qualitative research frameworks .

Q. What methodologies enable the systematic evaluation of this compound’s potential biological activity in pharmacological research?

Structure-Activity Relationship (SAR) studies begin with in vitro assays against target enzymes or cell lines. For example, microbial growth inhibition assays (e.g., Limnol. Oceanogr. Meth. protocols) quantify bioactivity, while cytotoxicity is assessed via MTT assays on mammalian cells . Dose-response curves (IC₅₀/EC₅₀) and molecular docking (AutoDock Vina) correlate substituent effects with efficacy, guided by precedents in triazole derivative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.